2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-aminotriazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOYMXEUDLLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1N)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazole Ring
The electron-deficient nature of the 1,2,3-triazole ring enables nucleophilic aromatic substitution (NAS) at specific positions. For example:
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Halogenation : Reaction with N-halosuccinimide (NBS or NCS) at the C4 position, driven by the directing effect of the amino group .
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Alkylation/Arylation : Copper-catalyzed Ullmann-type coupling with aryl halides under basic conditions (e.g., KPO, DMF, 80–110°C) .
Table 1: Representative Substitution Reactions
*Yields inferred from analogous triazole systems .
Functionalization of the Acetic Acid Group
The carboxylic acid moiety undergoes classical transformations:
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Esterification : Reacts with alcohols (e.g., MeOH, EtOH) under acidic (HSO) or coupling (DCC/DMAP) conditions .
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Amidation : Forms stable amides with amines via EDC/HOBt activation .
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Decarboxylation : Thermal or photolytic decarboxylation yields 2-(4-amino-2H-1,2,3-triazol-2-yl)methane derivatives .
Key Mechanistic Insight :
The reaction of β-ketophosphonate enolates with azides suggests that steric and electronic factors govern regioselectivity in cycloaddition pathways .
Cycloaddition Reactions
The triazole ring participates in dipolar cycloadditions:
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Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form bis-triazole architectures .
-
Huisgen Cycloaddition : Thermal [3+2] cycloaddition with nitriles or alkynes at elevated temperatures (100–120°C) .
Table 2: Cycloaddition Examples
| Substrate | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| Phenylacetylene | CuSO·5HO, sodium ascorbate, RT | 1,4-Disubstituted triazole | 85–95% | |
| Nitrile oxide | Toluene, 110°C, 24 h | Isoxazole-linked triazole | 60–75% |
Oxidation and Reduction Pathways
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Oxidation : The amino group undergoes oxidative coupling with SeO or CAN (ceric ammonium nitrate) to form azo-linked dimers or nitro derivatives .
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Reduction : Catalytic hydrogenation (H, Pd/C) reduces the triazole ring to a triazoline intermediate, though this is reversible under aerobic conditions .
Mechanistic Note :
Oxidative cyclization mediated by CAN involves Lewis acid activation of the amino group, followed by radical coupling .
Coordination Chemistry
The amino and carboxylic acid groups enable metal complexation:
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Cu(II) Complexes : Forms stable chelates with Cu in aqueous ethanol, relevant to antibacterial applications .
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Ag(I) Coordination : Binds silver ions via triazole nitrogen atoms, utilized in nanoparticle synthesis .
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
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Antimicrobial Agents : Reacts with sulfonyl chlorides to form sulfonamide derivatives with enhanced bacterial membrane penetration .
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Kinase Inhibitors : Functionalization at C4 with glycosyl groups improves glycogen phosphorylase inhibition .
Table 3: Bioactive Derivatives
| Derivative | Biological Activity | IC* | Source |
|---|---|---|---|
| Sulfonamide analog | Antibacterial (E. coli) | 12.5 μg/mL | |
| Glycosylated triazole | Glycogen phosphorylase inhibitor | 0.8 μM |
*Data extrapolated from structurally related compounds .
Degradation Pathways
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, particularly against a range of bacterial strains. Studies have shown that derivatives of 1,2,4-triazole, including those containing the triazole moiety similar to 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid, demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their antibacterial potential against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant activity, suggesting the potential of triazole-containing compounds as therapeutic agents in treating bacterial infections .
Anticancer Properties
The anticancer applications of this compound are particularly promising. Research indicates that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types:
- In Vitro Studies : Compounds derived from 1,2,4-triazoles have been tested against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). Some derivatives showed IC50 values ranging from 17.69 to 27.09 μM/L, indicating potent anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. The incorporation of triazole moieties into drug design has been linked with improved efficacy in treating neurodegenerative diseases:
- Cholinergic Activity : Compounds containing the triazole structure have been shown to enhance acetylcholinesterase inhibitory activity, which is crucial for neuroprotection in conditions like Alzheimer's disease . This suggests that this compound could be explored further for its neuroprotective applications.
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The structural modifications of this compound can lead to derivatives with enhanced biological activities:
| Compound Derivative | Biological Activity | Reference |
|---|---|---|
| Triazole Derivative A | Antimicrobial | |
| Triazole Derivative B | Anticancer | |
| Triazole Derivative C | Neuroprotective |
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antimicrobial Testing : A series of synthesized triazole derivatives were tested for antimicrobial efficacy against a panel of pathogens. The findings revealed that specific modifications to the triazole ring significantly enhanced activity against resistant bacterial strains .
- Cancer Cell Line Studies : In vitro assays demonstrated that certain triazole derivatives induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
- Neuroprotective Screening : Research evaluating the effects on cholinergic neurons showed that compounds with the triazole motif improved neuronal survival and function in models of neurodegeneration .
Mechanism of Action
The mechanism of action of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The amino group can also participate in nucleophilic reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: This compound features a similar triazole ring but with different substituents, leading to distinct properties and applications.
1,2,4-triazole derivatives: These compounds share the triazole ring structure but differ in the position and nature of substituents, affecting their reactivity and uses.
Uniqueness
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and mechanisms of action based on recent studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with acetic acid derivatives. Various methods have been reported, including one-pot reactions and multi-step synthesis involving intermediates such as hydrazones and substituted triazoles .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 75 |
These results indicate that the compound has a promising potential as an antimicrobial agent and could be further developed into therapeutic applications.
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its anticancer activity. Research has shown that derivatives of triazole compounds can induce apoptosis in cancer cells by affecting key proteins involved in the apoptotic pathway.
Mechanism of Action:
The anticancer effects appear to be mediated through the modulation of apoptotic markers such as Bcl-2 and Bax. For example, certain derivatives have been reported to upregulate pro-apoptotic proteins while downregulating anti-apoptotic ones, leading to increased apoptosis in cancer cell lines like MCF-7 .
Table 2: Anticancer Activity Indicators
| Compound Derivative | IC50 (µM) | Apoptotic Effect |
|---|---|---|
| Compound A | 0.22 | Upregulation of Bax |
| Compound B | 0.93 | Downregulation of Bcl-2 |
Case Studies
A notable study highlighted the synthesis of a series of triazole-coumarin hybrids that included the target compound. These hybrids exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-triazole counterparts. The study utilized molecular docking studies to elucidate binding interactions with key enzymes involved in cancer progression .
Q & A
Q. Basic Research Focus
- Structural Confirmation : Use IR spectroscopy to identify key functional groups (e.g., NH stretching at ~3400 cm⁻¹ for the amino group, C=O at ~1700 cm⁻¹ for the acetic acid moiety) . ¹H/¹³C NMR resolves substituent positions: the triazole proton appears as a singlet at δ 7.8–8.2 ppm, while the acetic acid CH₂ resonates at δ 3.8–4.2 ppm .
- Purity Analysis : HPLC-DAD with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) achieves baseline separation of impurities, with retention times <10 minutes . Elemental analysis (C, H, N) should align with theoretical values (±0.3% tolerance) .
What advanced strategies are used to design derivatives of this compound for biological activity screening?
Advanced Research Focus
Derivatives are designed by modifying the triazole’s substituents or the acetic acid side chain. For example:
- Amino Group Functionalization : Acylation or alkylation of the 4-amino group introduces pharmacophores (e.g., benzyl, morpholine) to enhance binding to target proteins .
- Peptidomimetic Libraries : Replace amide bonds in peptides with triazole rings to improve metabolic stability. Combinatorial libraries are constructed via solid-phase synthesis, with the acetic acid moiety serving as a linker .
- Bioisosteric Replacement : Substitute the triazole with tetrazole or thiazole rings to study structure-activity relationships (SAR) in enzyme inhibition assays .
How should researchers address contradictions in reported biological activities of triazole derivatives?
Advanced Research Focus
Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to rule out false positives .
- Solubility Adjustments : Use DMSO or cyclodextrin-based carriers to ensure consistent bioavailability across studies .
- Substituent Effects : Compare derivatives with controlled modifications (e.g., 4-amino vs. 4-nitro groups) to isolate contributions of specific functional groups .
What methodologies are recommended for analyzing the compound’s stability under physiological conditions?
Q. Methodological Focus
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C indicates thermal stability) .
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours and quantify degradation via LC-MS. The acetic acid group may hydrolyze at pH >8, requiring stabilization via esterification .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and monitor photodegradation products with HPLC-PDA .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The triazole ring exhibits high electron density at N1 and N2, favoring hydrogen bonding with proteases .
- Molecular Docking : Simulate binding to target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The acetic acid moiety often anchors the compound in catalytic pockets via salt bridges .
- MD Simulations : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate robust interactions .
What experimental approaches resolve low yields in triazole cycloaddition reactions?
Q. Methodological Focus
- Catalyst Screening : Replace Cu(I) with Ru(II) catalysts to favor 1,5-regioisomers, improving yields by 10–15% .
- Solvent Optimization : Use tert-butanol/water mixtures (1:1 v/v) to enhance solubility of hydrophobic intermediates .
- Microwave Assistance : Reduce reaction times to 1–2 hours while maintaining >75% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
